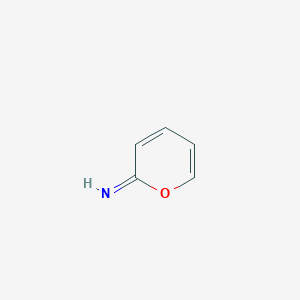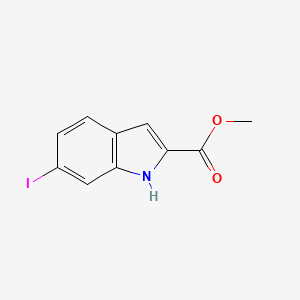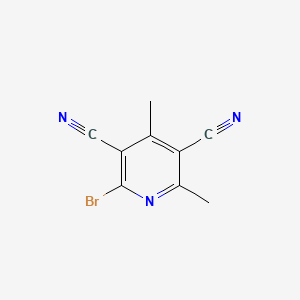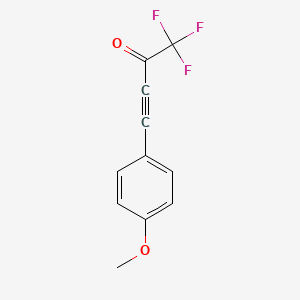
2H-Pyran-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-imine is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one nitrogen atom This compound is part of the broader class of pyrans, which are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-imine typically involves the reaction of pyrylium salts with organometallic compounds. This method is favored due to its efficiency in producing the desired pyran structure. The reaction conditions often include the use of alkylmagnesium halides as nucleophilic reagents, which react with pyrylium salts to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned pyrylium salt method. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyran compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
2H-Pyran-2-imine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their biological activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-imine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes and proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran: Lacks the imine group, making it less reactive in certain chemical reactions.
2H-Pyran-2-one: Contains a carbonyl group instead of an imine group, leading to different reactivity and applications.
4H-Pyran: Has a different hydrogen placement, affecting its stability and reactivity.
Uniqueness
This makes it a valuable compound in various fields, including synthetic chemistry, pharmaceuticals, and industrial applications .
Propriétés
Numéro CAS |
4703-80-4 |
|---|---|
Formule moléculaire |
C5H5NO |
Poids moléculaire |
95.10 g/mol |
Nom IUPAC |
pyran-2-imine |
InChI |
InChI=1S/C5H5NO/c6-5-3-1-2-4-7-5/h1-4,6H |
Clé InChI |
QJNIMNXDZQSLRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)OC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13093385.png)

![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)
![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)



![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)



![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)

